Lipophilicity (XLogP3) Comparison: Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate vs. Unsubstituted Benzyl Analog
The target compound exhibits a computed XLogP3 of 2.8, compared to 2.1 for the unsubstituted benzyl analog methyl 1-benzylpiperidine-4-carboxylate (CAS 10315-06-7) [1][2]. This +0.7 log unit increase corresponds to approximately 5-fold higher lipophilicity, which is a quantifiable differentiation parameter for applications requiring enhanced membrane permeability or hydrophobic target engagement. The 4-chloro-2-fluoro substitution confers a measured increase in logP without significantly altering the topological polar surface area (TPSA = 29.5 Ų for both compounds) [1][2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Methyl 1-benzylpiperidine-4-carboxylate: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2019/2025 releases) |
Why This Matters
Higher lipophilicity is directly correlated with increased passive membrane permeability; a ΔXLogP3 of +0.7 represents a substantial difference that can determine whether a lead compound achieves adequate cellular exposure in cell-based assays.
- [1] PubChem. (2025). Methyl 1-[(4-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate (CID 91636292): XLogP3 = 2.8, TPSA = 29.5 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Methyl 1-benzylpiperidine-4-carboxylate (CID 11436222): XLogP3 = 2.1, TPSA = 29.5 Ų. National Center for Biotechnology Information. View Source
